trans-2-(Methylamino)indan-1-ol
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Overview
Description
trans-2-(Methylamino)indan-1-ol: is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a derivative of indan, featuring a methylamino group and a hydroxyl group on the indan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Methylamino)indan-1-ol typically involves the reduction of the corresponding ketone, trans-2-(Methylamino)indan-1-one. This reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions would be optimized for efficiency and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(Methylamino)indan-1-ol can undergo oxidation reactions to form the corresponding ketone, trans-2-(Methylamino)indan-1-one.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: SOCl2, pyridine, anhydrous conditions.
Major Products Formed:
Oxidation: trans-2-(Methylamino)indan-1-one.
Reduction: Secondary amines.
Substitution: Chloro derivatives.
Scientific Research Applications
Chemistry: trans-2-(Methylamino)indan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of methylamino and hydroxyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the design of compounds targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating customized chemical products .
Mechanism of Action
The mechanism of action of trans-2-(Methylamino)indan-1-ol involves its interaction with molecular targets through its methylamino and hydroxyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
- trans-2-(Dimethylamino)indan-1-ol
- trans-2-(Ethylamino)indan-1-ol
- trans-2-(Isopropylamino)indan-1-ol
Comparison: Compared to its analogs, trans-2-(Methylamino)indan-1-ol is unique due to the presence of a single methylamino group, which influences its reactivity and interaction with other molecules. The size and electronic properties of the methyl group can affect the compound’s behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
(1S,2S)-2-(methylamino)-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9-12H,6H2,1H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXMWBCEMDLFPP-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC2=CC=CC=C2[C@@H]1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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